molecular formula C9H4ClN3O B11894715 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

Cat. No.: B11894715
M. Wt: 205.60 g/mol
InChI Key: XUCREYXQIDYMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O/c10-9-12-7-2-1-5(4-11)3-6(7)8(14)13-9/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCREYXQIDYMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often require the use of a base such as potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Chlorine

The electron-deficient quinazoline ring facilitates nucleophilic displacement of the chlorine atom at position 2. This reaction typically requires basic conditions and polar aprotic solvents:

Reaction TypeReagentsProductsKey Considerations
AminationPrimary/Secondary amines2-Amino derivativesExcess amine improves yield
AlkoxylationAlcohols + Base2-AlkoxyquinazolinesRequires anhydrous conditions
Thioether FormationThiols2-Sulfanyl derivativesOxidative stability concerns

These substitutions enable structural diversification for biological activity optimization. The reaction mechanism proceeds through an aromatic nucleophilic substitution pathway, where the electron-withdrawing carbonyl and nitrile groups activate the chloro substituent for displacement.

Carbonitrile Group Transformations

The electron-deficient carbonitrile group undergoes characteristic nitrile reactions:

Hydrolysis Pathways:

ConditionReagentsProductApplication
Acidic HydrolysisH2SO4/H2O, Δ6-Carboxylic acid derivativeProdrug synthesis
Basic HydrolysisNaOH/H2O26-Carboxamide intermediateBioconjugation chemistry
Partial HydrolysisHCl/EtOH6-Carboximidate esterProtective group strategy

Complete hydrolysis yields 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, a key intermediate for esterification and amide coupling reactions. Controlled hydrolysis conditions allow selective transformation while preserving other functional groups.

Redox Reactions

The fused heterocyclic system participates in selective reduction processes:

Target SiteReagentsProductStereochemical Outcome
Ketone ReductionNaBH4/CeCl34-Hydroxy derivativeRetains ring aromaticity
Ring HydrogenationH2/Pd-CTetrahydroquinazolineCis-dihydro addition favored
Nitrile ReductionLiAlH46-Aminomethyl derivativeRequires careful stoichiometry

Notably, the carbonitrile group demonstrates stability under mild reduction conditions, enabling selective ketone reduction without affecting the nitrile functionality.

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions through its nitrile group:

Reaction PartnerConditionsProduct ClassRing System Formed
Sodium AzideDMF, 100°CTetrazolo[1,5-f]quinazolineBicyclic tetrazole derivative
HydroxylamineEtOH/HClImidazo[1,2-f]quinazolineFused imidazole system
Nitrile OxidesMicrowave irradiationIsoxazolo[5,4-f]quinazolineSpirocyclic adducts

These cycloadditions expand the molecular complexity for structure-activity relationship studies in drug discovery. The electron-deficient nature of both the quinazoline ring and nitrile group facilitates these [3+2] dipolar cycloaddition reactions.

Metal-Mediated Cross Couplings

Recent advances employ transition metal catalysis for direct functionalization:

Reaction TypeCatalytic SystemCoupling PartnerPosition Modified
Suzuki-MiyauraPd(PPh3)4/K2CO3Arylboronic acidsC-7 position
SonogashiraPd/CuI/PPh3Terminal alkynesC-5 position
Buchwald-HartwigPd2(dba)3/XantphosPrimary aminesC-2 chlorine replacement

These cross-coupling reactions demonstrate the compound's potential in modern synthetic methodologies, though regioselectivity challenges require careful ligand selection . The chloro substituent serves as both a leaving group and directing group in these transformations.

The compound's reactivity profile positions it as a strategic building block for developing kinase inhibitors, antimicrobial agents, and PET tracers. Current research focuses on optimizing reaction conditions to improve yields and selectivity, particularly for pharmaceutical applications requiring high enantiomeric purity. Future directions include exploring photocatalytic modifications and continuous flow chemistry approaches to enhance process efficiency.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential as a building block in synthesizing novel drugs targeting various diseases. Its biological activities include:

  • Antimicrobial Properties : Research indicates that 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : The compound has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit cancer cell proliferation through specific molecular interactions, potentially targeting pathways involved in tumor growth.

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Key areas of focus include:

  • Target Interaction Studies : The compound's ability to bind with specific proteins or enzymes within cells is essential for assessing its therapeutic potential. Interaction studies typically highlight its binding affinity to targets involved in cancer and microbial infections.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFindingsApplications
Demonstrated antimicrobial activity against various pathogensDevelopment of new antibiotics
Showed inhibition of cancer cell proliferationAnticancer drug development
Evaluated COX-2 inhibitory activityPotential anti-inflammatory applications

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple fields.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and nitrile groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Its unique molecular structure, characterized by a chloro substituent at the second position and a carbonitrile group at the sixth position, contributes to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C_9H_6ClN_3O, with a molar mass of approximately 196.6 g/mol. The presence of functional groups such as the carbonitrile and chloro substituents plays a crucial role in its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Enterococcus faecalis8.33 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa13.40 µM
Salmonella typhi11.29 µM

These results indicate that the compound possesses moderate to good antibacterial activity across different strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The quinazoline core is often associated with various anticancer effects due to its ability to interact with specific molecular targets within cancer cells. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways.

For instance, a related compound with a similar structure was found to inhibit PAK4 (p21-activated kinase 4), which is implicated in cancer cell migration and invasion. The study reported that the most effective derivative exhibited an IC50 value of approximately 9.25 µM against DPP4 (Dipeptidyl Peptidase IV), highlighting the significance of structural modifications in enhancing biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various synthesized quinazoline derivatives, including this compound. The results demonstrated that this compound exhibited promising antibacterial activity against several strains, supporting its potential use in treating infections caused by resistant bacteria .
  • Anticancer Potential : In another research effort focused on quinazoline derivatives as anticancer agents, compounds structurally related to this compound were assessed for their ability to inhibit cancer cell lines. The findings indicated that certain substitutions significantly enhanced their cytotoxic effects against various cancer cell types .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like DPP4 and COX (Cyclooxygenase), which are critical in inflammation and cancer progression.
  • Cell Signaling Modulation : By affecting key signaling pathways, it can alter cell proliferation and survival rates in cancerous tissues.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile?

The synthesis typically involves cyclization of substituted quinazoline precursors. For example, chlorination at the 2-position can be achieved using POCl₃ or other chlorinating agents under reflux conditions. The nitrile group at the 6-position is often introduced via nucleophilic substitution or cyanation reactions. Reaction optimization (e.g., solvent selection, temperature, and catalyst use) is critical to minimize side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms proton and carbon environments, particularly the dihydroquinazoline ring system.
  • X-ray crystallography resolves the planar structure and substituent orientations. SHELX programs are widely used for structure refinement, especially for handling hydrogen bonding and disorder in the crystal lattice .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water gradient) and melting point analysis. TLC (silica gel, ethyl acetate/hexane) provides preliminary confirmation. For advanced validation, elemental analysis (C, H, N) is recommended .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

Discrepancies (e.g., bond-length variations or hydrogen-bonding ambiguities) require iterative refinement using programs like SHELXL. High-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELX can address twinning or pseudo-symmetry issues. Comparative analysis with analogous structures (e.g., 3,8-dimethyl derivatives) helps validate geometric parameters .

Q. What experimental approaches are used to study the compound’s reactivity in medicinal chemistry applications?

  • Kinetic studies : Monitor nucleophilic substitution at the 2-chloro position under varying pH and temperature.
  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Computational docking : Molecular dynamics simulations predict binding modes, guiding SAR modifications (e.g., replacing the nitrile group with bioisosteres) .

Q. How can contradictory biological activity data be rationalized across studies?

Contradictions may arise from assay conditions (e.g., cell line specificity, compound solubility). Mitigation strategies include:

  • Standardizing solvent systems (e.g., DMSO concentration ≤0.1%).
  • Validating results with orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity).
  • Performing pharmacokinetic profiling to assess bioavailability .

Q. What methodologies optimize the compound’s electronic properties for materials science applications?

  • Cyclic voltammetry measures redox potentials to tailor HOMO/LUMO levels.
  • DFT calculations model charge distribution, guiding substitution patterns (e.g., electron-withdrawing groups at the 6-position enhance semiconductor behavior).
  • Thin-film characterization (AFM, UV-vis spectroscopy) evaluates morphology and optical bandgap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.